molecular formula C36H42N2O3S2 B290057 N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide

N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide

Cat. No. B290057
M. Wt: 614.9 g/mol
InChI Key: VYGLQDDPHRDTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide, also known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is involved in the regulation of pain and inflammation. BIBN-4096BS has been studied extensively for its potential therapeutic applications in the treatment of migraine headaches and other pain-related disorders.

Mechanism of Action

N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide acts as a competitive antagonist of the CGRP receptor, preventing the binding of CGRP to the receptor and thereby blocking its downstream signaling pathways. By blocking the effects of CGRP, N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide reduces pain and inflammation associated with migraine headaches and other pain-related disorders.
Biochemical and Physiological Effects
N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide has been shown to be effective in reducing pain and inflammation in animal models of migraine headaches and other pain-related disorders. In addition, it has been shown to have a good safety profile and to be well-tolerated in human clinical trials.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide is its selectivity for the CGRP receptor, which reduces the risk of off-target effects and toxicity. However, one limitation of N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide is its relatively short half-life, which may limit its effectiveness in long-term treatment regimens.

Future Directions

There are several potential future directions for research on N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide. One area of interest is the development of more potent and selective CGRP receptor antagonists, which may have improved efficacy and safety profiles. Another area of interest is the development of alternative delivery methods, such as nasal sprays or transdermal patches, which may improve the bioavailability and duration of action of N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide. Finally, there is also interest in exploring the potential therapeutic applications of N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide in other pain-related disorders, such as neuropathic pain or inflammatory bowel disease.

Synthesis Methods

The synthesis of N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The first step involves the reaction of 2-aminothiophenol with 2-bromo-1,3-benzothiazole to form the intermediate compound 2-(1,3-benzothiazol-2-ylsulfanyl)aniline. This compound is then reacted with 5-bromoindan-1-one to form the intermediate compound N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]acetamide. The final step involves the coupling of this intermediate compound with 4-(2,4-diisopentylphenoxy)butanoic acid using standard peptide coupling methods.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches and other pain-related disorders. CGRP is a neuropeptide that is involved in the regulation of pain and inflammation, and has been implicated in the pathophysiology of migraine headaches. N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide is a selective antagonist of the CGRP receptor, and has been shown to be effective in preventing migraine attacks in clinical trials.

properties

Molecular Formula

C36H42N2O3S2

Molecular Weight

614.9 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide

InChI

InChI=1S/C36H42N2O3S2/c1-23(2)11-13-25-14-18-31(27(20-25)15-12-24(3)4)41-19-7-10-34(39)37-28-17-16-26-21-33(35(40)29(26)22-28)43-36-38-30-8-5-6-9-32(30)42-36/h5-6,8-9,14,16-18,20,22-24,33H,7,10-13,15,19,21H2,1-4H3,(H,37,39)

InChI Key

VYGLQDDPHRDTKQ-UHFFFAOYSA-N

SMILES

CC(C)CCC1=CC(=C(C=C1)OCCCC(=O)NC2=CC3=C(CC(C3=O)SC4=NC5=CC=CC=C5S4)C=C2)CCC(C)C

Canonical SMILES

CC(C)CCC1=CC(=C(C=C1)OCCCC(=O)NC2=CC3=C(CC(C3=O)SC4=NC5=CC=CC=C5S4)C=C2)CCC(C)C

Origin of Product

United States

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